N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine
CAS No.:
Cat. No.: VC17194870
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine -](/images/structure/VC17194870.png)
Specification
Molecular Formula | C9H15N3 |
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Molecular Weight | 165.24 g/mol |
IUPAC Name | N-methyl-1-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanamine |
Standard InChI | InChI=1S/C9H15N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3,(H,11,12) |
Standard InChI Key | VNJQEPQWJNDJHZ-UHFFFAOYSA-N |
Canonical SMILES | CNCC1=NC2=C(N1)CCCC2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine, reflects its intricate architecture. The core consists of a 4,5,6,7-tetrahydro-1H-benzo[d]imidazole system, where the benzene ring is partially hydrogenated to form a cyclohexene-like structure fused to an imidazole ring. At the 2-position of the imidazole, a methanamine group (-CH2NH2) is attached, with an additional methyl group substituent on the nitrogen atom of the amine .
Stereochemical Considerations
Synthesis and Reactivity
Synthetic Pathways
Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine and carbonyl-containing compounds. For tetrahydrobenzimidazoles, partial hydrogenation or cyclization of diamine intermediates is required.
Cyclization Strategies
A common method involves reacting 1,2-diaminocyclohexane with a carboxylic acid derivative under acidic conditions. For example, N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methanamine hydrochloride (CAS 893639-28-6) is synthesized using a similar approach, substituting the imidazole ring with an isoxazole . Adapting this method, the target compound could be prepared by cyclizing N-methyl-1,2-diaminocyclohexane with glyoxylic acid, followed by purification via hydrochloride salt formation .
Functionalization of the Amine Group
The methanamine side chain can be introduced through nucleophilic substitution or reductive amination. For instance, n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine (CAS 1342182-03-9) is synthesized by alkylating the imidazole nitrogen with a bromoethylamine derivative .
Reactivity Profile
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Acid-Base Behavior: The amine group (pKa ~10–11) confers basicity, enabling salt formation with acids, as seen in hydrochloride derivatives .
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Electrophilic Substitution: The electron-rich imidazole ring is susceptible to electrophilic attack at the 4- and 7-positions, though the tetrahydrobenzene ring may sterically hinder such reactions .
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Reduction and Oxidation: The tetrahydrobenzene ring is resistant to further hydrogenation, but the imidazole ring may undergo oxidation under strong conditions .
Physicochemical Properties
Solubility and Stability
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Solubility: The free base is likely sparingly soluble in water but soluble in organic solvents like dichloromethane or ethanol. Hydrochloride salts (e.g., ) exhibit improved aqueous solubility.
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Stability: Benzimidazoles are generally stable under ambient conditions but may degrade under strong acidic or alkaline environments due to ring-opening reactions .
Spectroscopic Data
While specific spectra for the compound are unavailable, analogs provide reference points:
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IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C=N imidazole vibrations (~1600 cm⁻¹) .
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NMR: Imidazole protons resonate at δ 7.0–8.5 ppm (aromatic), while tetrahydrobenzene protons appear as multiplet signals at δ 1.5–2.5 ppm .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing more complex molecules. For example, 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine (CAS 1508797-84-9) is used in developing kinase inhibitors .
Material Science
Benzimidazoles are employed in coordination chemistry due to their chelating ability. The tetrahydro ring could stabilize metal complexes for catalytic applications .
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